N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
“N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide” is a compound that contains a benzylpiperidine and pyrimidine moiety. Benzylpiperidine is a common structure in medicinal chemistry due to its bioactive properties . Pyrimidines are also important in pharmaceuticals and are part of the structure of several vital biomolecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the benzylpiperidine and pyrimidine moieties. The exact structure would depend on the specific synthesis route and reaction conditions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Benzylpiperidines and pyrimidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the benzylpiperidine and pyrimidine moieties could affect its solubility, stability, and reactivity .Scientific Research Applications
HIV Integrase Inhibition
N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide derivatives have shown significant potential in inhibiting HIV integrase, a key enzyme required for HIV replication. Studies have focused on the design and synthesis of dihydroxypyrimidine-4-carboxamides, demonstrating potent inhibition of HIV-integrase-catalyzed strand transfer process, a critical step in viral replication (Pace et al., 2007).
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Compounds with the this compound framework have been optimized for inhibiting the PARP enzyme. These inhibitors, like A-966492, have shown high potency and efficacy in cellular assays, along with favorable pharmacokinetic properties, making them promising candidates in cancer treatment and potentially other diseases (Penning et al., 2010).
Antibacterial Activity
Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. Some of these compounds, particularly those with N-(3-hydroxy-2-pyridyl) benzamides, demonstrated activity against various bacterial strains, indicating their potential as antibacterial agents (Mobinikhaledi et al., 2006).
Kinase Inhibition
Research has also delved into the role of these compounds as kinase inhibitors. For instance, certain N-(4-(2-aminopyrimidin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective inhibitors of the Met kinase superfamily, showing promising results in preclinical tumor models (Schroeder et al., 2009).
NMDA Receptor Antagonism
This compound and its derivatives have been explored as antagonists for the NMDA receptor, a receptor implicated in neurological conditions. Compounds like (4-benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone have shown potent NR2B subunit-selective antagonistic properties (Borza et al., 2007).
Mechanism of Action
Target of Action
The primary target of N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide Similar compounds with a benzylpiperidine moiety have been found to target beta-secretase 1 , a key enzyme involved in the production of beta-amyloid peptide in Alzheimer’s disease .
Mode of Action
The exact mode of action of This compound Compounds with similar structures have been found to inhibit their targets, leading to a decrease in the production of certain peptides .
Biochemical Pathways
The specific biochemical pathways affected by This compound Based on the target of similar compounds, it can be inferred that it may affect the amyloidogenic pathway involved in alzheimer’s disease .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds have been found to have various pharmacokinetic properties .
Result of Action
The molecular and cellular effects of This compound Based on the mode of action of similar compounds, it can be inferred that it may lead to a decrease in the production of certain peptides .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-16-10-15(18-12-19-16)17(23)20-14-6-8-21(9-7-14)11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,20,23)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDHWRZNMGUVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=O)NC=N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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